6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one
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Overview
Description
6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core linked to a pyrazine and oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one typically involves the formation of the pyridazinone core followed by the introduction of the pyrazine and oxadiazole groups. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate hydrazine derivatives and dicarbonyl compounds to form the pyridazinone ring.
Condensation Reactions: Using pyrazinecarboxylic acid derivatives and oxadiazole intermediates under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrazine and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Studied for its interactions with various enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-3(2H)-one: shares structural similarities with other heterocyclic compounds like pyrazolopyridines and oxadiazole derivatives.
Uniqueness
- The unique combination of the pyridazinone, pyrazine, and oxadiazole moieties in this compound provides distinct chemical and biological properties, making it a valuable target for research and development.
Properties
IUPAC Name |
3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N6O2/c17-8-2-1-6(14-15-8)10-13-9(16-18-10)7-5-11-3-4-12-7/h1-5H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJUYHQJKNLPBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C2=NC(=NO2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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